N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Physicochemical profiling Drug-likeness Lipophilic ligand efficiency

N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS 897463-22-8; molecular formula C20H16FN3OS; MW 365.43 g/mol) is a fully synthetic small-molecule member of the imidazo[2,1-b][1,3]thiazole heterocyclic class. The scaffold comprises a fused imidazole–thiazole bicyclic core substituted at position 6 with a 4-methylphenyl (p-tolyl) group and at position 3 with an N-(4-fluorophenyl)acetamide side chain.

Molecular Formula C20H16FN3OS
Molecular Weight 365.43
CAS No. 897463-22-8
Cat. No. B2490973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
CAS897463-22-8
Molecular FormulaC20H16FN3OS
Molecular Weight365.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN3OS/c1-13-2-4-14(5-3-13)18-11-24-17(12-26-20(24)23-18)10-19(25)22-16-8-6-15(21)7-9-16/h2-9,11-12H,10H2,1H3,(H,22,25)
InChIKeyHJWFNDZHIAYQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS 897463-22-8): Procurement-Ready Structural & Class Profile


N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS 897463-22-8; molecular formula C20H16FN3OS; MW 365.43 g/mol) is a fully synthetic small-molecule member of the imidazo[2,1-b][1,3]thiazole heterocyclic class [1]. The scaffold comprises a fused imidazole–thiazole bicyclic core substituted at position 6 with a 4-methylphenyl (p-tolyl) group and at position 3 with an N-(4-fluorophenyl)acetamide side chain. This substitution pattern is not found in the prototypical immunomodulatory imidazothiazole levamisole or its simple 6-aryl congeners, placing the compound in a distinct chemical space within the class. The compound is commercially available at ≥95% purity from multiple catalog suppliers and is exclusively intended for non-human research use .

Scaffold 6-(4-methylphenyl) and N-(4-fluorophenyl)acetamide pattern distinct from levamisole and simple 6-aryl congeners
Research context Validated imidazo[2,1-b]thiazole pharmacophore for kinase hinge binding and antimycobacterial screening studies
Procurement Research-grade purity from multiple catalog suppliers, exclusively for non-human research use

Why N-(4-Fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide Cannot Be Replaced by In-Class Analogs


Within the imidazo[2,1-b]thiazole class, biological activity is exquisitely sensitive to the nature and position of aryl substituents on both the bicyclic core and the acetamide side chain. Published structure–activity relationship (SAR) studies demonstrate that even a single substituent change—such as replacing the 6-(4-methylphenyl) group with a 6-(4-fluorophenyl) group or altering the N-arylacetamide moiety—can shift the IC50 by more than an order of magnitude against key targets including EGFR, HER2 kinase, and DHFR [1]. Furthermore, the specific combination of a hydrophobic p-tolyl group at position 6 and an electron-withdrawing 4-fluorophenyl on the acetamide nitrogen in CAS 897463-22-8 yields a unique hydrogen-bond donor/acceptor profile and lipophilicity (cLogP ≈ 4.2) that cannot be replicated by simple substitution with unsubstituted phenyl, pyridinyl, or benzyl analogs. Generic interchange therefore carries a high risk of losing target engagement, selectivity, or physicochemical suitability for a given assay or screening cascade [2].

6-aryl substituent sensitivity
Replacing the 6-(4-methylphenyl) group may shift kinase and antimicrobial target engagement beyond practical assay windows based on class SAR.
Side-chain lipophilicity / H-bond profile
The combined p-tolyl/4-fluorophenyl pattern yields a distinct lipophilicity and hydrogen-bond donor vector not replicated by simple phenyl, pyridinyl, or benzyl analogs.
Levamisole / 6-unsubstituted scaffold mismatch
Levamisole and non-arylated imidazo[2,1-b]thiazoles lack the validated 6-aryl kinase hinge-binding pharmacophore; class SAR indicates direct interchange may not transfer target engagement.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide Versus Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage of the 6-(4-Methylphenyl) + N-(4-Fluorophenyl) Substitution Pattern

The target compound bears a 4-methylphenyl (p-tolyl) group at position 6 of the imidazo[2,1-b]thiazole core and a 4-fluorophenyl group on the acetamide nitrogen. Calculated physicochemical properties (cLogP ≈ 4.2, TPSA ≈ 45.5 Ų, HBD = 1, HBA = 4) place it in a more balanced lipophilicity range compared to the close analog 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide (cLogP ≈ 4.0, identical MW 365.43), where the positions of fluorine and methyl are swapped between the core and the side chain . In EGFR/HER2-targeting imidazo[2,1-b]thiazole series, the 5-(4-substituted phenyl) substituent on the core is the primary driver of kinase affinity, while the side-chain aryl group modulates selectivity and cytotoxicity profile [1]. The target compound's specific substitution arrangement provides a distinct hydrogen-bonding vector via the 4-fluorophenyl amide NH that is geometrically unavailable in 6-(4-fluorophenyl) core-substituted analogs, potentially altering target engagement kinetics [2].

LLE Advantage
Reported
Target: cLogP ≈ 4.2, TPSA ≈ 45.5 Ų, HBD 1, HBA 4, MW 365.43 F/methyl-swapped analog: cLogP ≈ 4.0 Benzylamide homolog: cLogP ≈ 4.5
Supports balanced lipophilicity for cell-permeability assay context
Predicted physicochemical properties; experimental logD validation recommended
Physicochemical profiling Drug-likeness Lipophilic ligand efficiency

Sub-Micromolar Antimycobacterial Class Potency: Target Compound Falls Within the Active cLogP/IC50 Envelope

Imidazo[2,1-b]thiazole derivatives with acetamide or carboxamide side chains at position 3 have demonstrated potent inhibition of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), a validated target for persistent TB infection. In a systematic 30-compound SAR study, the most potent benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide analog (5bc) achieved an MTB PS IC50 of 0.53 ± 0.13 μM and an MIC of 3.53 μM against replicating MTB [1]. A structurally closer imidazo[2,1-b]thiazole derivative (7d) in a follow-up triazole-hybrid series displayed an MTB PS IC50 of 1.01 ± 0.32 μM [2]. Compounds with physicochemical profiles resembling the target compound (cLogP 3.5–4.5, MW 350–400) consistently populated the active region of the SAR landscape, while analogs with cLogP < 3.0 or > 5.0 showed substantially diminished potency. The target compound's 6-(4-methylphenyl) group mimics the hydrophobic aryl occupancy preferred by the PS active site, and its N-(4-fluorophenyl)acetamide moiety provides an additional hydrogen-bond interaction not present in simpler 3-acetic acid or 3-unsubstituted analogs [3].

Antimycobacterial Class Potency
Class-level
Reported class-leading MTB PS IC50 range: 0.53–1.01 μM; MIC range: 3.53–24.72 μM for closely related imidazo[2,1-b]thiazole derivatives
Supports antimycobacterial screening context
No direct data for CAS 897463-22-8; class SAR projection based on 2016–2026 series
Antimycobacterial Mycobacterium tuberculosis Pantothenate synthetase

EGFR/HER2 Kinase Inhibition Potential: The 6-Aryl Imidazo[2,1-b]thiazole Pharmacophore Is Validated in Dual Kinase Assays

A 2022 medicinal chemistry campaign established that imidazo[2,1-b]thiazole derivatives bearing a 5-(4-substituted phenyl) group and a hydrazide or acetamide side chain at position 3 are bona fide dual EGFR/HER2 kinase inhibitors. The most potent compounds, 39 and 43, displayed EGFR IC50 values of 0.153 and 0.122 μM, and HER2 IC50 values of 0.108 and 0.078 μM, respectively, with selectivity indices favoring MCF-7 breast cancer cells over normal cell lines [1]. Critically, the modeling study within the same publication identified the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety as the indispensable anchor for kinase hinge-region binding, while the side chain at position 3 governs potency and selectivity [1]. The target compound CAS 897463-22-8 carries a 6-(4-methylphenyl) group (positionally equivalent to the 5-aryl substituent in the referenced series) and an N-(4-fluorophenyl)acetamide side chain—a combination that recapitulates the two essential pharmacophoric elements identified by Sabry et al. In contrast, levamisole (the historical imidazo[2,1-b]thiazole reference compound) lacks both the 6-aryl substituent and the N-arylacetamide functionality, rendering it devoid of EGFR/HER2 activity at comparable concentrations [2].

EGFR/HER2 Kinase Potential
Class-level
Pharmacophore match: 6-aryl + N-arylacetamide Reference compounds 39/43: EGFR IC50 0.122–0.153 μM, HER2 IC50 0.078–0.108 μM Levamisole: no reported EGFR/HER2 activity
Supports EGFR/HER2 pathway interpretation
Experimental kinase profiling needed to confirm target engagement
EGFR inhibitor HER2 inhibitor Kinase selectivity Breast cancer

Selectivity Differentiation via the N-(4-Fluorophenyl)acetamide Group: Reduced Pharmacological Promiscuity Relative to Pyridinyl-Containing Analogs

A 2012 study of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed that the nature of the N-aryl substituent profoundly influences VEGFR2 off-target inhibition and the resulting cytotoxicity selectivity window. The hit compound 5a, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, inhibited VEGFR2 by only 3.76% at 20 μM, whereas analog 5l—bearing a 6-(4-chlorophenyl) on the core and an N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl) side chain—showed 5.72% VEGFR2 inhibition at 20 μM with an MDA-MB-231 IC50 of 1.4 μM (vs. sorafenib IC50 = 5.2 μM) and a 16-fold selectivity window over HepG2 (IC50 = 22.6 μM) [1]. The target compound CAS 897463-22-8 replaces the pyridinyl-amine side chain with a simpler N-(4-fluorophenyl)acetamide moiety, eliminating the morpholino/piperazinyl-pyridinyl motif that contributed to VEGFR2 off-target liability in the 2012 series. This structural simplification is expected to reduce kinase polypharmacology while retaining the core scaffold's cytotoxic potential—a hypothesis consistent with SAR trends showing that bulkier, more polar side chains increase promiscuity [2].

Selectivity Differentiation
Reported
Target side chain: N-(4-fluorophenyl)acetamide (no pyridinyl-piperazinyl) Pyridinyl analog 5l: VEGFR2 inhibition 5.72% at 20 μM Simpler analog 5a: VEGFR2 inhibition 3.76% at 20 μM
Supports cleaner kinase selectivity profiling context
Off-target kinase profiling recommended to validate lower polypharmacology
Kinase selectivity Off-target profiling Cytotoxicity window

Recommended Research & Industrial Application Scenarios for N-(4-Fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS 897463-22-8)


Antimycobacterial Drug Discovery: Screening Against MTB Pantothenate Synthetase and Dormant-State Models

Procure CAS 897463-22-8 as a screening candidate in MTB drug discovery programs targeting pantothenate synthetase (PS), an enzyme essential for MTB persistence in chronically infected hosts. The compound's 6-(4-methylphenyl)imidazo[2,1-b]thiazole-acetamide architecture maps directly onto the pharmacophore validated by Samala et al. (2016), where structurally related imidazo[2,1-b]thiazole derivatives achieved PS IC50 values of 0.53–1.01 μM and MIC values of 3.53–24.72 μM against replicating MTB H37Rv [1]. The compound's calculated cLogP of ~4.2 and molecular weight of 365.43 fall within the favorable window for mycobacterial cell wall penetration, and its single hydrogen-bond donor minimizes the risk of efflux-pump recognition. Prioritize this compound alongside the benzylamide homolog (N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, MW 379.45) to directly test whether the N-(4-fluorophenyl)acetamide linker confers superior PS affinity relative to the N-benzylamide variant.

EGFR/HER2 Dual Kinase Inhibitor Lead Optimization: Core Scaffold with Validated Hinge-Binding Motif

Deploy CAS 897463-22-8 as a starting scaffold in structure-based design campaigns for dual EGFR/HER2 kinase inhibitors, particularly for MCF-7 breast cancer models. The 2022 study by Sabry et al. demonstrated that imidazo[2,1-b]thiazole derivatives carrying a 5-(4-substituted phenyl) group and an appropriate side chain at position 3 achieve dual EGFR/HER2 IC50 values in the 0.08–0.15 μM range with favorable selectivity indices over normal cells [2]. The target compound's 6-(4-methylphenyl) substituent is positionally and electronically analogous to the validated 5-(4-substituted phenyl) pharmacophore, and its N-(4-fluorophenyl)acetamide side chain provides a synthetically tractable handle for further derivatization via amide coupling or nucleophilic aromatic substitution. For procurement, select this compound over levamisole or 6-unsubstituted imidazo[2,1-b]thiazoles, which lack the requisite 6-aryl hinge-binding element and are therefore unsuitable as kinase inhibitor starting points [3].

Kinase Selectivity Profiling: Clean-Lead Candidate with Reduced Predicted Off-Target Liability

Use CAS 897463-22-8 as a 'clean-lead' reference compound in kinase selectivity profiling panels where VEGFR2 and other angiogenesis-related kinase off-targets must be minimized. Published data on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide analogs show that pyridinyl-piperazinyl side chains elevate VEGFR2 inhibition to ~5.7% at 20 μM, compared to ~3.8% for simpler side-chain variants [4]. By eschewing the pyridinyl motif entirely, the target compound's N-(4-fluorophenyl)acetamide side chain is predicted to maintain lower kinase polypharmacology while preserving the core scaffold's intrinsic cytotoxicity. This makes the compound particularly suitable for target deconvolution studies using chemical proteomics or kinobeads profiling, where a narrow target engagement profile is analytically advantageous. When ordering, request ≥95% purity (HPLC-verified) to avoid confounding biological readouts from residual synthetic intermediates.

Chemical Biology Tool Compound: Intracellular Pathway Probing Leveraging Favorable Permeability Properties

Employ CAS 897463-22-8 as a chemical biology probe for intracellular target engagement studies, capitalizing on its balanced physicochemical profile (cLogP ~4.2, TPSA ~45.5 Ų, HBD = 1, rotatable bonds = 5). These properties place the compound within the 'goldilocks' zone for passive membrane permeability, with the single hydrogen-bond donor and moderate TPSA predicting good cell penetration without the solubility penalties that afflict more lipophilic analogs such as the N-benzylamide homolog (cLogP ~4.5, MW 379.45). The 4-fluorophenyl group on the acetamide also serves as a convenient ¹⁹F NMR reporter tag for direct detection of compound–target interactions in cellular lysates without the need for radioactive or fluorescent labeling. Procure this compound in conjunction with its 'F-swapped' analog—2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide—to experimentally deconvolute the contribution of 6-aryl versus N-aryl fluorine substitution to cellular potency and target residence time [5].

Application
Selection Property
Validation Focus
Antimycobacterial screening – MTB pantothenate synthetase
6-aryl pharmacophore match and balanced lipophilicity profile
PS enzyme inhibition assay and MIC determination
EGFR/HER2 dual kinase lead optimization
6-aryl hinge-binding core with synthetically tractable N-(4-fluorophenyl)acetamide handle
Kinase inhibition assay and MCF-7 cell-model endpoint review
Kinase selectivity / off-target profiling
Non-pyridinyl acetamide side chain for lower predicted polypharmacology
VEGFR2 counter-screen and kinobeads profiling
Intracellular target engagement probe
Balanced TPSA / single HBD for passive permeability and fluorine NMR reporter capability
Cell permeability assay and ¹⁹F NMR interaction studies
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